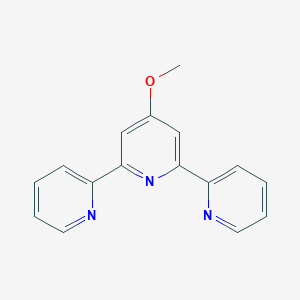

4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy and pyridin-2-yl groups. This compound is of interest due to its potential applications in coordination chemistry, medicinal chemistry, and material science. The presence of multiple nitrogen atoms in the structure makes it a versatile ligand for metal coordination complexes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and 2-bromopyridine.

Lithiation and Coupling: The 4-methoxypyridine undergoes ortho-lithiation using a strong base like n-butyllithium. The lithiated intermediate is then reacted with 2-bromopyridine in the presence of a palladium catalyst to form the desired product.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize production costs.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyridine rings can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-formyl-2,6-bis(pyridin-2-yl)pyridine.

Reduction: Formation of 4-methoxy-2,6-bis(piperidin-2-yl)pyridine.

Substitution: Formation of 4-substituted-2,6-bis(pyridin-2-yl)pyridine derivatives.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Metal Complex Formation

4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine acts as a bidentate ligand due to its ability to coordinate with metal ions through its nitrogen atoms. This property is particularly valuable in the formation of metal complexes that exhibit interesting catalytic and electronic properties. These complexes are being studied for applications in catalysis, particularly in reactions such as the Suzuki coupling, where bipyridine derivatives play a crucial role as ligands to palladium catalysts .

Case Studies

Research has shown that the incorporation of this compound into metal coordination complexes can enhance the efficiency of catalytic reactions. For instance, studies on palladium-catalyzed cross-coupling reactions have reported significant improvements in reaction yields when using this compound as a ligand .

Medicinal Chemistry

Pharmacological Potential

The compound is under investigation for its potential use as a pharmacophore due to its ability to interact with biological targets. Pyridine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxy group may enhance these activities by improving solubility and bioavailability .

Research Findings

Studies have indicated that this compound can act as an effective ligand for metal ions in biological systems, potentially leading to new therapeutic agents. Its role in drug design is being explored, particularly in the development of metal-based drugs that target specific diseases .

Material Science

Organic Electronics

In material science, this compound is utilized in the synthesis of organic materials with specific electronic properties. It has applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to form stable charge-transfer complexes .

Synthesis of Functional Materials

The compound's ability to form coordination complexes with transition metals allows for the development of new materials with tailored electronic and optical properties. Research has demonstrated that incorporating this bipyridine derivative into organic semiconductors can significantly enhance their performance in electronic devices .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Acts as a bidentate ligand for metal complexes | Enhances catalytic efficiency in reactions |

| Medicinal Chemistry | Investigated as a pharmacophore for drug design | Potential antimicrobial and anticancer activities |

| Material Science | Used in organic electronics like OLEDs and photovoltaic cells | Improves performance of organic semiconductors |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine largely depends on its role as a ligand in coordination complexes. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling.

Comparación Con Compuestos Similares

Similar Compounds

2,2’6’,2’'-Terpyridine: A well-known tridentate ligand with similar coordination properties.

4,4’-Dimethoxy-2,2’-bipyridine: Another ligand with methoxy substituents that can form metal complexes.

2,6-Bis(4-methoxyphenyl)pyridine: A compound with similar electronic properties but different steric effects due to the phenyl groups.

Uniqueness

4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine is unique due to the presence of both methoxy and pyridin-2-yl groups, which provide a balance of electronic and steric properties. This makes it a versatile ligand for forming stable metal complexes with diverse applications in catalysis, material science, and medicinal chemistry.

Actividad Biológica

4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with bipyridine frameworks. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions or other coupling strategies to achieve the desired structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties and potential as an antiviral agent.

Anticancer Activity

- Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism is thought to involve the inhibition of critical signaling pathways associated with cancer cell survival and proliferation.

-

Case Studies :

- In a study evaluating a series of similar compounds, this compound demonstrated an IC50 value of less than 5 µM against A549 lung cancer cells, indicating potent activity .

- Another study reported that derivatives with similar structural motifs showed significant activity against MCF7 breast cancer cells, with IC50 values around 3 µM for some derivatives .

Antiviral Activity

Research has also indicated potential antiviral properties. For instance, compounds structurally related to this compound were assessed for their ability to inhibit HIV-1 replication. Some derivatives achieved over 80% inhibition at concentrations around 100 µM without significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies suggest that:

- Substituents on the pyridine ring significantly affect potency.

- The presence of electron-donating groups enhances activity against certain cancer cell lines.

Table 1: Biological Activity Summary

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | A549 | <5 | Anticancer |

| Similar Derivative A | MCF7 | <3 | Anticancer |

| Similar Derivative B | HCT116 | <3 | Anticancer |

| Similar Derivative C | HIV-1 | >100 | Antiviral |

Propiedades

IUPAC Name |

4-methoxy-2,6-dipyridin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYDFMFBJXKHSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.